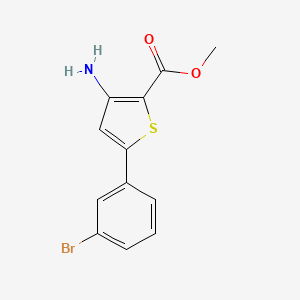

Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate

Description

Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate (CAS: 1094398-45-4, molecular formula: C₁₂H₁₀BrNO₂S, molecular weight: 312.19) is a thiophene-based compound featuring a 3-bromophenyl substituent at the 5-position and a methyl ester group at the 2-position of the thiophene ring . Its structural framework allows for diverse modifications, making it a critical scaffold in drug discovery.

Properties

IUPAC Name |

methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-3-2-4-8(13)5-7/h2-6H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJTVXOJLZLQGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-bromobenzaldehyde with thiophene-2-carboxylic acid, followed by amination and esterification steps. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like sodium hydroxide or Grignard reagents under appropriate conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Hydrogenated thiophene derivatives.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Applications in Organic Synthesis

Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its structural features allow for various chemical transformations, including:

- Substitution Reactions : The compound can undergo nucleophilic substitution reactions, making it useful for creating derivatives with enhanced biological activity.

- Coupling Reactions : It can participate in coupling reactions to form larger molecular frameworks that are relevant in drug development.

Medicinal Chemistry Applications

The compound has garnered attention for its potential biological activities, particularly:

- Anticancer Properties : Derivatives of this compound have shown promise as anticancer agents. Studies indicate that these derivatives can inhibit cell proliferation in various cancer cell lines, including breast and liver cancers. For instance, compounds derived from this scaffold were evaluated for their ability to inhibit tubulin polymerization, a critical process in cancer cell division .

- Anti-inflammatory Activity : Research suggests that this compound may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play significant roles in the synthesis of pro-inflammatory mediators.

- Antimicrobial Activity : The compound exhibits potential antimicrobial properties against various pathogens. In vitro studies have reported strong inhibitory effects against Gram-positive bacteria, indicating its potential use in developing new antibiotics .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound derivatives on human cancer cell lines. The results demonstrated that these compounds significantly inhibited cell growth, with IC₅₀ values ranging from 10 to 50 µM across different cell types. The mechanism was attributed to the compound's ability to disrupt microtubule dynamics, essential for mitosis .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, derivatives of this compound were shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. The administration of these compounds resulted in a significant decrease in inflammation markers compared to control groups, suggesting their potential as therapeutic agents for inflammatory diseases .

Summary Table of Biological Activities

| Activity | Mechanism | IC₅₀ Values |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization | 10 - 50 µM |

| Anti-inflammatory | Inhibition of COX and LOX enzymes | Not specified |

| Antimicrobial | Inhibition against Gram-positive bacteria | MIC = 0.22 - 0.25 µg/mL |

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific derivative and its intended use .

Comparison with Similar Compounds

Substituent Variations: Halogen and Positional Effects

a. Halogen Substitution (Bromine vs. Chlorine)

- Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate (): The chlorine atom (smaller size, lower polarizability) at the 3-position reduces steric hindrance and alters electronic effects compared to bromine. This substitution may enhance metabolic stability due to reduced lipophilicity.

- Demonstrated utility in synthesizing thieno[3,2-d]pyrimidin-4(3H)-ones, which exhibit antiplasmodial activity .

b. Bromine Position and Additional Functional Groups

- Methyl 3-amino-5-bromothiophene-2-carboxylate (): Bromine directly on the thiophene ring enhances electron-withdrawing effects, increasing reactivity in electrophilic substitutions. Molecular weight: 265.12. Applications: Intermediate in synthesizing halogenated heterocycles for materials science and medicinal chemistry.

Ester Group Modifications

- Ethyl vs. Methyl esters (e.g., target compound) offer faster metabolic cleavage, advantageous in prodrug designs .

Complex Substituents and Heterocyclic Moieties

a. Benzyloxy and Isoxazole Groups

- Methyl 3-amino-5-[4-(benzyloxy)phenyl]thiophene-2-carboxylate (): The benzyloxy group introduces steric bulk and lipophilicity, enhancing π-π stacking interactions. Molecular weight: 339.41. Potential use in targeting hydrophobic binding pockets in enzymes or receptors.

- Methyl 3-amino-5-(3-phenylisoxazol-5-yl)thiophene-2-carboxylate (): The isoxazole ring provides hydrogen-bonding sites, improving target specificity. This compound may exhibit enhanced antimicrobial or anticancer activity compared to simpler aryl-substituted analogs.

b. Indole/Indazole Derivatives

- Potassium 3-amino-5-((6-bromo-1H-indol-1-yl)methyl)thiophene-2-carboxylate (MNS2) (): Incorporation of a 6-bromoindole moiety significantly enhances bacterial cystathionine γ-lyase (CSE) inhibition, with MIC values indicating potentiation of gentamicin activity against resistant strains. Highlights the importance of bromine in halogen bonding for enzyme inhibition .

Biological Activity

Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its antimicrobial properties, anti-cancer effects, and mechanisms of action.

- Chemical Formula : CHBrNOS

- Molecular Weight : 312.19 g/mol

- IUPAC Name : this compound

- Appearance : Powder

This compound exhibits its biological activity through various mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.

- Cell Signaling Modulation : It influences cell signaling pathways, affecting gene expression and cellular metabolism, which can lead to apoptosis in cancer cells.

- Antimicrobial Activity : The thiophene structure is associated with various antimicrobial activities against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial effects of this compound against several pathogenic strains. The compound demonstrated significant activity, particularly against:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 µg/mL |

| Escherichia coli | 0.22 µg/mL |

| Pseudomonas aeruginosa | 0.30 µg/mL |

The results indicate that this compound is particularly effective against Gram-positive bacteria, while showing moderate efficacy against certain Gram-negative strains .

Anti-Cancer Activity

The anti-cancer potential of this compound has been explored through various in vitro studies. The compound was tested against multiple cancer cell lines, including:

| Cell Line | IC (µM) |

|---|---|

| HepG-2 (liver) | <25 |

| MCF-7 (breast) | <25 |

| PC-3 (prostate) | <30 |

| HCT-116 (colon) | <30 |

These findings suggest that the compound exhibits potent anti-proliferative effects, likely due to its ability to induce apoptosis through the activation of pro-apoptotic genes and inhibition of anti-apoptotic genes .

Case Studies and Research Findings

- In Vitro Studies : A study investigated the compound's effects on cancer cell lines using the MTT assay, revealing significant cytotoxicity at low concentrations . The results indicated that the presence of bromine in the phenyl group enhances its biological activity.

- Synergistic Effects : Research has shown that when combined with existing antibiotics like Ciprofloxacin, this compound exhibits synergistic effects that lower the MIC values of these antibiotics, suggesting a potential for use in combination therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via cyclocondensation reactions or Pd-catalyzed cross-coupling. For example, ethyl bromoacetate can react with aminothiophene precursors under microwave irradiation to form ester derivatives, as shown in similar thiophene syntheses . Intermediates are validated using -NMR (e.g., δ 6.61 ppm for NH, δ 7.02–7.21 ppm for aromatic protons) and mass spectrometry (e.g., molecular ion peak at m/z 387) .

Q. How is the purity and structural integrity of the compound confirmed in academic settings?

- Methodology : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard. Structural confirmation combines -NMR, -NMR, and X-ray crystallography. For instance, X-ray analysis resolves dihedral angles between the thiophene ring and substituents (e.g., 2.0° for related esters) . SHELX programs (e.g., SHELXL for refinement) are widely used for crystallographic data processing .

Q. What spectroscopic techniques are critical for distinguishing regioisomers or substituent positions?

- Methodology : -NMR chemical shifts (e.g., NH protons at δ 6.61 ppm vs. aromatic protons at δ 7.02–7.21 ppm) and -NMR carbonyl signals (e.g., ~166 ppm for ester groups) are diagnostic. IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm) .

Advanced Research Questions

Q. How can synthetic yields be optimized for Pd-catalyzed cross-coupling steps involving bromophenyl groups?

- Methodology : Use ligand-accelerated catalysis (e.g., triethylamine as a base) and deactivated silica gel for column chromatography to minimize side reactions. For example, Pd-catalyzed coupling of 3-bromophenylboronic acid with thiophene precursors achieved 55% yield under optimized conditions (6 h reaction time, 3% triethylamine in solvent) .

Q. What computational methods aid in predicting the electronic effects of the 3-bromophenyl substituent on thiophene reactivity?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of bromine. Studies on analogous thiophenes show bromine’s σ inductive effect stabilizes the ring, influencing regioselectivity in electrophilic substitutions .

Q. How do crystallographic data resolve contradictions in proposed molecular conformations?

- Methodology : Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths/angles. For example, SCXRD of ethyl 3-bromo-4-cyano-thiophene derivatives confirmed a planar thiophene ring (mean C–C bond length: 1.43 Å) and validated steric effects from bromine . SHELXL refinement parameters (R factor < 0.05) ensure accuracy .

Q. What strategies mitigate challenges in synthesizing thiophene derivatives with competing nucleophilic sites?

- Methodology : Protecting groups (e.g., trifluoroacetyl for amines) prevent undesired side reactions. For example, methyl 3-(trichloroacetyl)ureido-thiophene intermediates were synthesized before deprotection to isolate target compounds . Microwave-assisted synthesis reduces reaction times and byproduct formation .

Contradiction Analysis & Troubleshooting

Q. How should researchers address discrepancies between experimental and computational spectral data?

- Methodology : Cross-validate using multiple techniques. If DFT-predicted -NMR shifts deviate from experimental data (e.g., due to solvent effects), adjust computational parameters (e.g., PCM solvent model). For example, discrepancies in NH proton shifts may arise from hydrogen bonding in solution, not modeled in gas-phase DFT .

Q. Why might X-ray crystallography fail to resolve the 3-bromophenyl group’s orientation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.